CCR5 Antagonist Functional Annotation vs. Structurally Related CB2 Ligands
Preliminary pharmacological screening indicates that N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide acts as a CCR5 antagonist [1]. By contrast, closely related 4‑phenyl‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide analogues bearing alternative N‑aryl substituents have been characterized as CB2 receptor ligands with Ki values of 6.15–7.59 nM [2]. This functional divergence illustrates that the 3‑chloro‑4‑fluorophenyl substituent steers the scaffold toward a distinct target profile, an essential consideration for laboratories procuring tool compounds for specific receptor studies.
| Evidence Dimension | Primary pharmacological target annotation |
|---|---|
| Target Compound Data | CCR5 antagonist (qualitative screening) [1] |
| Comparator Or Baseline | N‑(substituted)‑4‑phenyl‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamides: CB2 agonists (Ki = 6.15–7.59 nM) [2] |
| Quantified Difference | Target switch from CB2 (low nM) to CCR5 (antagonist); quantitative CCR5 affinity data not yet publicly available for the target compound. |
| Conditions | Pharmacological screening (CCR5) [1]; CB2 radioligand binding assay [2] |
Why This Matters
A procurement choice between seemingly similar thiophene carboxamides without verifying the pharmacological annotation risks assigning the wrong receptor target, undermining experimental validity in CCR5‑ or CB2‑focused programmes.
- [1] Zhang, H. et al. (2012) Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Page. View Source
- [2] Ragusa, G. et al. (2016) Discovery of novel tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands. PubMed. View Source
